4-methyl-1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidine
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Overview
Description
4-methyl-1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidine typically involves a multi-step process. One common approach is the reaction of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with piperidine under specific reaction conditions. The reaction is often catalyzed by a base such as sodium acetate and carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-methyl-1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of 4-methyl-1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidine.
4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide: Another pyrazole derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific structural features and the presence of both pyrazole and piperidine moieties. These structural elements contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C17H21N3O |
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Molecular Weight |
283.37 g/mol |
IUPAC Name |
[3-(4-methylphenyl)-1H-pyrazol-5-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H21N3O/c1-12-3-5-14(6-4-12)15-11-16(19-18-15)17(21)20-9-7-13(2)8-10-20/h3-6,11,13H,7-10H2,1-2H3,(H,18,19) |
InChI Key |
CYSBREMUXSWNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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